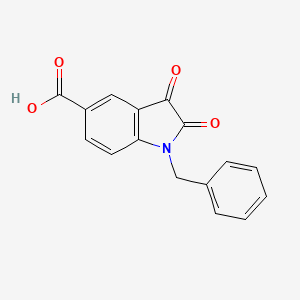

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid

Description

Properties

Molecular Formula |

C16H11NO4 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

1-benzyl-2,3-dioxoindole-5-carboxylic acid |

InChI |

InChI=1S/C16H11NO4/c18-14-12-8-11(16(20)21)6-7-13(12)17(15(14)19)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) |

InChI Key |

SRXXVPDYEVSZPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)C(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Oxidative Cyclization of Benzyl-Substituted Indole Precursors

One of the most established methods involves the oxidative cyclization of benzyl-substituted indole derivatives. This approach typically begins with commercially available indole or indole derivatives, which undergo oxidation to form the dioxo-indoline core structure.

- Preparation of benzyl-indole intermediates: These are synthesized via N-alkylation of indole with benzyl halides under basic conditions.

- Oxidative cyclization: The benzyl-indole intermediates are subjected to oxidative conditions, often using oxidants such as potassium permanganate, chromium(VI) reagents, or hypervalent iodine compounds, to induce cyclization and formation of the dioxo-indoline ring system.

- Suvorov et al. (1981) reported a multi-step oxidation process starting from 1,2,4-benzenetricarboxylic acid derivatives, which can be adapted for benzyl-indole precursors.

- The oxidation step generally involves heating in the presence of oxidizing agents at controlled temperatures to facilitate ring closure and oxidation to form the dioxo structure.

Condensation of Indole Derivatives with Carboxylic Acid Precursors

Another method involves the condensation of indole derivatives with suitable carboxylic acid or ester intermediates, followed by oxidative cyclization.

- Initial condensation: Indole reacts with aldehydes or ketones bearing carboxylic functionalities under acidic or basic catalysis.

- Cyclization and oxidation: The intermediate is then oxidized to form the 2,3-dioxo-2,3-dihydro-1H-indole core.

Direct Oxidative Cyclization of Benzylated Indoles

A more direct approach involves the oxidative cyclization of benzylated indoles with oxidants like iodine or hypervalent iodine reagents, which facilitate the formation of the dioxo-indoline ring system in a single step.

- Procedure: Benzyl-indole derivatives are dissolved in an appropriate solvent (e.g., acetic acid, DMSO), then treated with an oxidant under reflux conditions.

- Outcome: Formation of the target compound with high regioselectivity and yield.

- The synthesis of analogous compounds has been successfully achieved using this method, with yields varying based on reaction conditions.

Typical Reaction Conditions and Reagents

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Benzylation | Benzyl halides (e.g., benzyl chloride) | Base (e.g., K₂CO₃), reflux | N-alkylation of indole |

| Oxidation | Potassium permanganate, chromium(VI), hypervalent iodine | Heating, controlled temperature | Ring oxidation and cyclization |

| Condensation | Aldehydes/ketones with carboxylic groups | Acidic or basic catalysis | Formation of indole derivatives |

| Cyclization | Iodine, hypervalent iodine, or other oxidants | Reflux in DMSO or acetic acid | Formation of dioxo-indoline core |

Data Tables Summarizing Preparation Methods

Notable Research Discoveries and Innovations

- Selective oxidation techniques using hypervalent iodine reagents have improved yields and regioselectivity, reducing side reactions.

- One-pot synthesis approaches have been developed, combining N-alkylation, oxidation, and cyclization in a single vessel, significantly streamlining the process.

- Catalyst optimization with environmentally benign oxidants has been a focus, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Indole vs. Isoindole Derivatives

- Target Compound : Features an indole core (bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring). Substitutions include 1-benzyl, 2,3-dioxo, and 5-carboxylic acid groups.

- Isoindole Analogs: Compounds like 2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid () and 1,3-dioxo-2-(4-phenoxyphenyl)-5-isoindolinecarboxylic acid () replace the indole core with isoindole (benzene fused to a five-membered ring with two adjacent nitrogen atoms).

Positional Isomerism of Carboxylic Acid

- 5-Carboxylic Acid Derivatives : The target compound and 2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS 25128-32-9, ) prioritize the carboxylic acid at position 5, enhancing hydrogen-bonding capacity in specific orientations.

- 2-Carboxylic Acid Derivatives : Compounds like 1-benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid () position the carboxylic acid at C2, which may influence molecular dipole moments and receptor binding .

Substituent Variations

N1 Substituents

- Methyl and Cyclopentyl Groups : 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester () and 2-cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (EN300-302637, ) demonstrate how smaller or cyclic alkyl groups affect solubility and metabolic stability .

Dioxo Group Modifications

- The 2,3-dioxo motif in the target compound is critical for electron-withdrawing effects, stabilizing the conjugated system. Analogs like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () replace dioxo groups with thiazolidinone moieties, altering redox properties and biological activity .

Physicochemical Properties

Biological Activity

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS No. 898542-46-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

- Molecular Formula : C16H11NO4

- Molecular Weight : 281.268 g/mol

- Structure : The compound features a benzyl group attached to a dioxo-indole structure, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar indole derivatives. For instance, compounds with structural similarities have shown effective inhibition against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0048 mg/mL |

| Compound B | S. aureus | 0.0039 mg/mL |

| Compound C | B. subtilis | 0.0195 mg/mL |

These findings suggest that the dioxo-indole structure may enhance antimicrobial activity due to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties. Research indicates that certain derivatives of indole compounds can effectively combat fungal infections:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | C. albicans | 0.0048 mg/mL |

| Compound E | F. oxysporum | 0.039 mg/mL |

The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell wall synthesis and function .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Case Study: In Vitro Analysis

In vitro studies using human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 10 |

These results indicate that this compound could be a candidate for further development as an anticancer agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid?

- Methodology : Synthesis typically involves condensation of a dihydroindole precursor with benzylating agents (e.g., benzyl halides) under basic conditions. For example, similar compounds like 2-(4-ethoxyphenyl)-1,3-dioxo-isoindole derivatives are synthesized via phthalic anhydride condensation with amines, followed by functionalization . Reactions often employ triethylamine as a base and reflux conditions to facilitate acyl group introduction . Purification methods include recrystallization or chromatography to isolate the carboxylic acid product .

Q. How is the structure of this compound characterized experimentally?

- Techniques :

- X-ray crystallography : Programs like SHELX are widely used for refining crystal structures, particularly for resolving hydrogen bonding and dioxo group conformations .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions (e.g., benzyl protons at δ ~4.5 ppm), while IR confirms carbonyl stretches (~1700 cm⁻¹ for dioxo groups) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the key structural features influencing reactivity?

- Critical Groups :

- The dioxo moiety increases electrophilicity, enabling nucleophilic attacks at C2 and C3 positions.

- The benzyl group enhances lipophilicity, improving membrane permeability in biological assays .

- The carboxylic acid at C5 allows for salt formation or conjugation with amines/alcohols, facilitating derivatization .

Advanced Research Questions

Q. How do substituent variations impact biological activity in this compound class?

- SAR Insights :

- Benzyl vs. Alkyl Groups : Benzyl substitution (as in the target compound) improves binding to hydrophobic enzyme pockets compared to smaller alkyl groups, as seen in heparanase inhibition studies .

- Electron-Withdrawing Groups : Derivatives with chloro or ethoxy substituents (e.g., 2-(4-chloro-phenyl)-isoindole) show enhanced activity due to increased electrophilicity at the dioxo core .

- Bioavailability : The ethoxy group in analogs improves solubility and metabolic stability, critical for in vivo efficacy .

Q. What computational methods are used to model interactions with biological targets?

- Approaches :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, DFT studies on isoindole derivatives correlate charge distribution with inhibitory potency .

- Molecular Docking : Used to simulate binding modes with targets like 5-HT3 receptors. A study on benzimidazole analogs validated docking results with in vitro binding assays and thermodynamic profiling .

- Molecular Dynamics (MD) : Assesses stability of ligand-target complexes over time, refining binding hypotheses .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Strategies :

- Purity Assessment : Ensure synthetic batches are >95% pure via HPLC; impurities (e.g., unreacted intermediates) may skew activity .

- Assay Standardization : Use consistent in vitro models (e.g., radioligand binding for receptor affinity) and in vivo protocols (e.g., von Bezold-Jarisch reflex for 5-HT3 antagonism) .

- Crystallographic Refinement : Re-analyze structural data using updated software (e.g., SHELXL) to correct bond-length discrepancies that may mislead SAR interpretations .

Q. What are the challenges in optimizing this compound for preclinical trials?

- Key Considerations :

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce cytochrome P450-mediated oxidation .

- Toxicity Screening : Assess off-target effects using panels like kinase inhibition assays. Isoindole derivatives may interact with ATP-binding sites in kinases due to structural mimicry .

- Formulation : Salt formation (e.g., sodium or lysine salts) improves aqueous solubility for parenteral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.